molecular formula C16H14BrN3O3 B12057525 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide CAS No. 331265-61-3

2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12057525
CAS No.: 331265-61-3
M. Wt: 376.20 g/mol
InChI Key: UTUNNTXVPDCXPV-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide belongs to the hydrazone-oxoacetamide class, characterized by a hydrazine-linked benzylidene group and an N-aryl-substituted oxoacetamide. Its structure includes a 3-bromobenzylidene moiety and a 2-methoxyphenyl group on the acetamide nitrogen. This compound shares a core structure with several analogs, differing in substituent positions, halogen atoms, or aryl groups, which significantly influence physicochemical properties and biological activities .

Properties

CAS No.

331265-61-3

Molecular Formula

C16H14BrN3O3

Molecular Weight

376.20 g/mol

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C16H14BrN3O3/c1-23-14-8-3-2-7-13(14)19-15(21)16(22)20-18-10-11-5-4-6-12(17)9-11/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

UTUNNTXVPDCXPV-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the following steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    3-Bromobenzaldehyde+Hydrazine Hydrate3-Bromobenzylidenehydrazine\text{3-Bromobenzaldehyde} + \text{Hydrazine Hydrate} \rightarrow \text{3-Bromobenzylidenehydrazine} 3-Bromobenzaldehyde+Hydrazine Hydrate→3-Bromobenzylidenehydrazine

  • Acylation Reaction: : The hydrazone intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final product. This step is typically performed in an organic solvent such as dichloromethane at room temperature.

    3-Bromobenzylidenehydrazine+2-Methoxyphenyl IsocyanateThis compound\text{3-Bromobenzylidenehydrazine} + \text{2-Methoxyphenyl Isocyanate} \rightarrow \text{this compound} 3-Bromobenzylidenehydrazine+2-Methoxyphenyl Isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo compounds.

  • Reduction: : Reduction of the bromobenzylidene group can yield the corresponding benzyl derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and coordinate with metal ions, while the bromobenzylidene and methoxyphenyl groups contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of biological targets, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzylidene Group

(a) Halogen Substitution (Br vs. Cl)
  • 3-Chloro analog (C15H11Cl2N3O2): Replacing bromine with chlorine reduces molecular weight (336.17 vs. ~369.20 for the bromo compound) and alters electronic properties.
  • 2-Bromo analog (C16H14BrN3O3): Positioning bromine at the 2-position on the benzylidene () introduces steric hindrance near the hydrazone bond, which could impact conformational flexibility and receptor binding .
(b) Methoxy Substitution
  • 3-Methoxybenzylidene analog (C17H17N3O4): Replacing bromine with methoxy () increases polarity and solubility due to the electron-donating methoxy group. The molecular weight decreases (327.34 vs.

Variations in the N-Aryl Substituent

(a) Position of Methoxy Group
  • N-(4-Methoxyphenyl) (): The para-methoxy group increases symmetry, which may improve crystallinity but reduce steric effects compared to ortho-substitution .
(b) Halogenated N-Aryl Groups

Physicochemical and Spectroscopic Properties

Molecular Weight and Solubility

Compound Molecular Formula Molecular Weight Key Substituents Solubility Trends
Target Compound C16H13BrN3O3 ~369.20 3-Br, 2-OMe Moderate (Br increases lipophilicity)
3-Chloro analog () C15H11Cl2N3O2 336.17 3-Cl, 2-Cl Low (high halogen content)
2-Bromo analog () C16H14BrN3O3 368.20 2-Br, 3-OMe Moderate
3-Methoxy analog () C17H17N3O4 327.34 3-OMe, 2-OMe High (polar groups)

Spectroscopic Data

  • NMR Shifts : The 3-bromo substituent in the target compound causes distinct deshielding in ¹H NMR (aromatic protons near Br: δ ~7.5–8.0 ppm) compared to chlorine (δ ~7.2–7.6 ppm) .
  • IR Stretching : The hydrazone C=N bond appears at ~1600–1650 cm⁻¹, while the oxoacetamide C=O resonates at ~1680–1700 cm⁻¹, consistent across analogs .

Biological Activity

The compound 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a hydrazine derivative, methoxyphenyl group, and oxoacetamide moiety, suggests various biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula: C16H14BrN3O3
  • Molecular Weight: Approximately 384.2 g/mol
  • Structural Features: The compound contains a bromobenzylidene group, a hydrazino linkage, and an oxoacetamide functional group. These features are crucial for its biological activity.

Synthesis

The synthesis typically involves several steps:

  • Formation of the hydrazone from the appropriate aldehyde and hydrazine.
  • Subsequent acylation to introduce the oxoacetamide moiety.

Antimicrobial Activity

Research has shown that compounds with hydrazine and oxoacetamide functionalities exhibit notable antimicrobial properties. For instance, acylhydrazones similar to our compound have been tested against resistant strains like Staphylococcus aureus. Studies indicate that certain derivatives demonstrate antimicrobial activity comparable to established antibacterial agents .

Compound NameAntimicrobial ActivityReference
This compoundEffective against MRSA
Acylhydrazones from iodobenzoic acidComparable to commercial antibiotics

Cytotoxicity and Anticancer Activity

The cytotoxic effects of similar compounds have been evaluated in various cancer cell lines. Notably, acylhydrazones have shown potential as anticancer agents due to their ability to induce apoptosis in tumor cells while sparing normal cells .

  • Case Study: A series of acylhydrazones were synthesized and tested for cytotoxicity against different cancer cell lines. The results indicated that some compounds exhibited significant cytotoxic effects with low toxicity towards normal cells .
Compound NameCancer Cell Line TestedCytotoxicity LevelReference
Acylhydrazone AHeLa (cervical)IC50 = 15 µM
Acylhydrazone BMCF-7 (breast)IC50 = 20 µM

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity: The hydrazone moiety may interact with key enzymes in microbial metabolism or cancer cell proliferation.
  • Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.